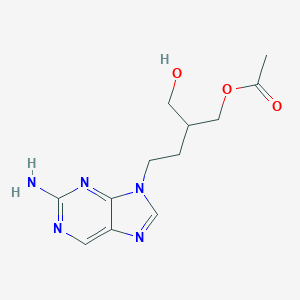

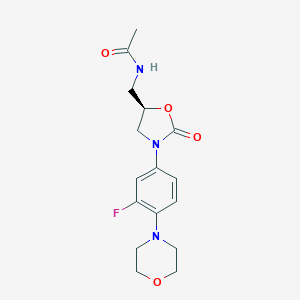

![molecular formula C20H24FN3O4 B193971 9-氟-3-甲基-10-(4-甲基哌嗪-1-基)-7-氧代-3,7-二氢-2H-[1,4]氧杂杂环己烷[2,3,4-ij]喹啉-6-羧酸乙酯 CAS No. 177472-30-9](/img/structure/B193971.png)

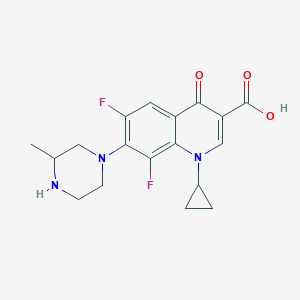

9-氟-3-甲基-10-(4-甲基哌嗪-1-基)-7-氧代-3,7-二氢-2H-[1,4]氧杂杂环己烷[2,3,4-ij]喹啉-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.

科学研究应用

抗菌剂

氧氟沙星是一种合成的氟喹诺酮类抗菌剂,它能抑制细菌DNA回旋酶的超螺旋活性,从而阻止DNA复制。 这使得它能够有效地治疗各种细菌感染 .

光催化降解

最近的研究探索了利用ZnO等光催化剂来增强包括氧氟沙星在内的抗生素的降解。 该过程涉及光生电子和空穴,它们有助于分解抗生素化合物 .

抗菌谱

氧氟沙星及其异构体左氧氟沙星以其广泛的抗菌谱而闻名。 它们被用于治疗由多种细菌引起的感染,在光学活性氟喹诺酮类药物的开发中具有重要意义 .

拉曼光谱

拉曼光谱已被用来预测氧氟沙星在药物制剂中的浓度。 为此,采用CNN和LSTM等先进的神经网络架构来分析拉曼光谱数据 .

药物递送系统

已经开发出工程化的纳米结构材料用于氧氟沙星的递送。 银纳米粒子、介孔二氧化硅基纳米粒子以及普朗尼克/二氧化硅基纳米粒子的组合已被研究用于其在靶向药物递送中的潜力 .

作用机制

Target of Action

The primary target of this compound is bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition halts DNA replication, leading to the death of the bacteria.

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved by halting DNA replication, which is essential for bacterial survival and proliferation .

属性

CAS 编号 |

177472-30-9 |

|---|---|

分子式 |

C20H24FN3O4 |

分子量 |

389.4 g/mol |

IUPAC 名称 |

ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |

InChI 键 |

OEHYGCZCGGEXKX-LBPRGKRZSA-N |

SMILES |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

手性 SMILES |

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

规范 SMILES |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

外观 |

White Solid to Pale Yellow Solid |

熔点 |

>216°C (dec.) |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Levofloxacin Ethyl Ester; (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester; USP Levofloxacin Related Compound C; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

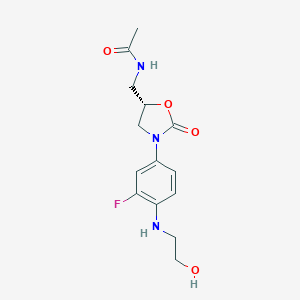

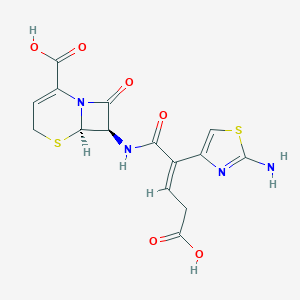

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)

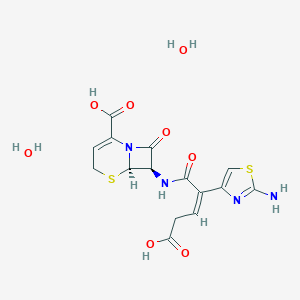

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)